molecular formula C60H93N13O18 B612393 pep2-SVKI CAS No. 328944-75-8

pep2-SVKI

Cat. No.: B612393
CAS No.: 328944-75-8
M. Wt: 1284.47
InChI Key: YWTNLHXVGSIPEM-YDSVATBTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pep2-SVKI is a peptide inhibitor that corresponds to the last 10 amino acids of the C-terminus of the GluA2 AMPA receptor subunit. It disrupts the binding of GluA2 at the C-terminal PDZ site with glutamate receptor interacting protein (GRIP), AMPA receptor binding protein (ABP), and protein interacting with C kinase (PICK1). This disruption increases the amplitude of AMPA receptor-mediated currents and blocks long-term depression (LTD) .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pep2-SVKI is synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid is activated and coupled to the growing chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are used to increase efficiency and yield. The process involves rigorous quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Pep2-SVKI primarily undergoes interactions rather than traditional chemical reactions. It disrupts protein-protein interactions by binding to specific sites on the GluA2 AMPA receptor subunit.

Common Reagents and Conditions

The synthesis of this compound involves standard reagents used in peptide synthesis, such as:

    Amino acids: Building blocks of the peptide.

    Coupling reagents: Facilitate the formation of peptide bonds.

    Protecting groups: Protect reactive groups during synthesis.

    Cleavage reagents: Remove the peptide from the resin.

Major Products Formed

The major product formed is the this compound peptide itself, which is purified and characterized to ensure its activity and purity .

Scientific Research Applications

Synaptic Plasticity Studies

Pep2-SVKI has been extensively used in research to study synaptic plasticity, particularly in the context of long-term potentiation (LTP) and LTD. Studies have shown that the application of this compound can sustain LTP by preventing the switch to LTD through its blockade of PDZ protein interactions. For instance, one study demonstrated that intracellular application of this compound effectively inhibited mLTD, suggesting its role in maintaining synaptic strength during activity-dependent plasticity .

Neuropharmacology

In neuropharmacological research, this compound has been utilized to understand the modulation of excitatory neurotransmission. By increasing the amplitude of AMPA receptor-mediated currents, it serves as a valuable tool for investigating the pharmacodynamics of drugs targeting glutamatergic signaling pathways. For example, experiments have shown that this compound significantly enhances excitatory postsynaptic currents (EPSCs) in neurons, indicating its potential use in exploring therapeutic strategies for neurological disorders characterized by impaired synaptic transmission .

Disease Models

This compound has been employed in various disease models to assess its therapeutic potential. In models of neurodegenerative diseases where glutamatergic dysfunction is prevalent, such as Alzheimer’s disease, researchers have explored the peptide's ability to restore normal synaptic function. Its application has led to improved cognitive outcomes in animal models by enhancing synaptic efficacy and reversing deficits associated with disease states .

Case Study 1: Long-Term Potentiation Maintenance

In a study examining the role of PDZ proteins in synaptic plasticity, researchers applied this compound to hippocampal slices from rodents. The results indicated that this compound effectively maintained LTP even when conditions typically favoring LTD were present. This finding underscores the peptide's potential as a therapeutic agent for enhancing memory formation and retention .

Case Study 2: Neuroprotective Effects

Another significant study investigated the neuroprotective effects of this compound in a model of excitotoxicity induced by excessive glutamate release. The treatment with this compound resulted in reduced neuronal death and improved survival rates compared to controls. This suggests that targeting PDZ interactions with this compound may provide a novel approach for protecting neurons against excitotoxic damage commonly observed in various neurodegenerative conditions .

Mechanism of Action

Pep2-SVKI exerts its effects by binding to the C-terminal PDZ-binding motif of the GluA2 AMPA receptor subunit. This binding prevents the interaction of GluA2 with PDZ domain-containing proteins such as GRIP, ABP, and PICK1. The disruption of these interactions leads to an increase in AMPA receptor-mediated currents and blocks long-term depression (LTD). The molecular targets involved include the GluA2 subunit and the PDZ domain-containing proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique in its ability to disrupt multiple PDZ domain interactions simultaneously, making it a valuable tool for studying the complex regulation of AMPA receptor function. Its specificity and effectiveness in blocking these interactions set it apart from other similar peptides .

Biological Activity

pep2-SVKI, a peptide inhibitor derived from the C-terminus of the GluA2 AMPA receptor subunit, has garnered significant attention in neuroscience research due to its role in modulating synaptic transmission and plasticity. This compound, identified by its CAS number 328944-75-8, specifically disrupts the binding of GluA2 to various PDZ domain-containing proteins, including GRIP (glutamate receptor interacting protein), ABP (AMPAR binding protein), and PICK1 (protein interacting with C kinase-1) .

The primary biological activity of this compound involves the inhibition of long-term depression (LTD) at synapses in the hippocampus. By blocking the interaction between GluA2 and PICK1, this compound prevents the internalization of AMPA receptors, thereby enhancing AMPAR-mediated synaptic currents. This action results in increased synaptic strength and altered receptor composition at the postsynaptic membrane .

Effects on Synaptic Transmission

Research has shown that this compound significantly increases the amplitude of AMPA receptor-mediated excitatory postsynaptic currents (EPSCs). This enhancement is associated with a change in the subunit composition of AMPA receptors, promoting the presence of GluR2-lacking receptors, which are known to have higher permeability to calcium ions .

Table 1: Summary of Biological Activities of this compound

Biological Activity Effect Mechanism
Inhibition of LTDIncreased synaptic strengthDisruption of GluA2-PICK1 interaction
Enhancement of AMPAR-mediated EPSCsIncreased amplitudeChange in receptor subunit composition
Modulation of PKC signalingBlockade by PKC inhibitorsInvolvement in kinase cascade

Case Study 1: Hippocampal Slices

In a study involving hippocampal slices, researchers expressed PICK1 virally and observed its effects on AMPAR-mediated EPSCs. The application of this compound resulted in a notable increase in EPSC amplitude, indicating enhanced synaptic transmission. This effect was blocked by inhibitors targeting PKC and CaMKII, suggesting that these kinases play a critical role in mediating the actions of this compound .

Case Study 2: Long-term Plasticity

Another investigation focused on the role of this compound in modulating long-term plasticity mechanisms. The peptide was shown to block low-frequency stimulation-induced LTD at Schaffer collateral-CA1 pyramidal cell synapses. This finding supports the hypothesis that this compound can effectively disrupt pathways involved in synaptic weakening, thus facilitating conditions favorable for long-term potentiation (LTP) instead .

Synaptic Strength Regulation

The regulation of synaptic strength by this compound has been linked to its ability to alter AMPA receptor dynamics. Specifically, studies have demonstrated that the peptide enhances rectification properties and sensitivity to polyamine toxins, which are indicative of increased synaptic efficacy .

Implications for Neurological Disorders

Given its mechanism of action, this compound holds potential therapeutic implications for neurological disorders characterized by impaired synaptic plasticity. By modulating AMPA receptor function, it may provide insights into treatments for conditions such as Alzheimer's disease and other forms of cognitive decline where synaptic integrity is compromised.

Q & A

Basic Research Questions

Q. What is the molecular mechanism of pep2-SVKI in modulating AMPA receptor trafficking?

this compound disrupts PDZ domain-mediated interactions between AMPA receptor subunits (e.g., GluR2) and scaffolding proteins like PICK1. By mimicking the GluR2 C-terminal PDZ-binding motif (sequence: YNVYGIESVKI), it competitively inhibits protein-protein interactions critical for synaptic AMPAR internalization and long-term depression (LTD) . Methodologically, researchers should validate its efficacy using electrophysiological assays (e.g., measuring AMPA/NMDA ratios) and control peptides (e.g., pep2-SVKE) to confirm specificity .

Q. How is this compound experimentally delivered in neuronal studies?

this compound is typically introduced via transfection constructs (e.g., pSinRep5 vectors with IRES-EGFP tags) or direct peptide infusion. Critical controls include:

  • pep2-SVKE : A non-functional variant lacking PDZ-binding activity.
  • pep2-EVKI : A mutant selective for PICK1 (not GRIP/ABP). Researchers must document transfection efficiency (e.g., GFP fluorescence) and verify peptide activity through rectification index analysis and immunoblotting .

Q. Why might this compound fail to block certain forms of LTD despite shared signaling pathways?

In hippocampal studies, this compound blocked mGluR-dependent LTD but not DHPG-LTD, suggesting divergent AMPAR trafficking mechanisms downstream of receptor activation. Investigators should:

  • Compare phosphorylation states of AMPAR subunits (e.g., GluR2-S880).
  • Test PKC inhibitors to rule out off-target kinase effects.
  • Replicate findings across multiple LTD induction protocols .

Advanced Research Questions

Q. How should researchers address contradictions in this compound’s effects across experimental models?

Contradictions (e.g., variable effects on rectification indices) may arise from differences in cell type, expression systems, or LTD protocols. To mitigate this:

  • Standardize experimental conditions (e.g., Ca²⁺ chelator concentrations).
  • Use complementary approaches (e.g., RNAi knockdown of PICK1).
  • Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses .

Q. How can researchers design experiments to isolate the specific effects of this compound from other PDZ domain interactions?

  • Step 1 : Use pep2-EVKI to selectively block PICK1 while sparing GRIP/ABP interactions.
  • Step 2 : Combine this compound with GRIP/ABP knockdown models (e.g., siRNA).
  • Step 3 : Quantify synaptic strength via patch-clamp electrophysiology and surface AMPAR imaging (e.g., pH-sensitive GFP-GluR2).
  • Step 4 : Validate results using structural biology (e.g., crystallography of PDZ-peptide complexes) .

Q. What methodological best practices ensure reproducibility in studies using this compound?

  • Documentation : Include detailed construct preparation (e.g., plasmid maps, peptide synthesis protocols) in supplementary materials.
  • Controls : Report both positive (this compound) and negative (pep2-SVKE) controls in all figures.
  • Data transparency : Share raw electrophysiology traces and statistical code via repositories like Zenodo.
  • Ethical replication : Follow NIH guidelines for preclinical research reporting .

Q. Data Analysis and Interpretation

Q. How should researchers analyze conflicting data on this compound’s role in GluR2 regulation?

  • Hypothesis refinement : Use PICO framework (Population, Intervention, Comparison, Outcome) to isolate variables (e.g., neuronal subtype vs. expression system).
  • Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., effect sizes in LTD magnitude).
  • Contradiction mapping : Highlight discrepancies in signaling cascades (e.g., CaMKII vs. PKC dependency) and propose mechanistic models .

Q. What strategies validate the specificity of this compound in blocking PDZ interactions?

  • Co-immunoprecipitation (Co-IP) : Test binding of PICK1/GRIP/ABP to GluR2 in this compound-treated vs. control neurons.
  • Fluorescence resonance energy transfer (FRET) : Measure real-time PDZ domain-peptide interactions.
  • Mutagenesis : Introduce point mutations (e.g., SVKI → SVKE) to confirm motif dependency .

Q. Experimental Design Challenges

Q. How can researchers optimize dosing and temporal delivery of this compound in vivo?

  • Pharmacokinetic profiling : Measure peptide stability using mass spectrometry.
  • Time-course experiments : Test LTD induction at staggered time points post-peptide delivery.
  • Dose-response curves : Titrate peptide concentrations to avoid off-target effects (e.g., PKC activation) .

Q. What are the limitations of using this compound to study AMPAR trafficking in human-derived neurons?

  • Species-specific differences : Human GluR2 PDZ motifs may exhibit divergent binding affinities.
  • Complex systems : Human neurons in culture may lack endogenous regulatory pathways present in vivo.
  • Solution : Validate findings using induced pluripotent stem cell (iPSC)-derived neurons and cross-validate with animal models .

Properties

IUPAC Name

(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C60H93N13O18/c1-9-32(7)49(59(89)66-40(22-23-46(79)80)53(83)69-43(29-74)56(86)72-47(30(3)4)57(87)65-39(13-11-12-24-61)54(84)73-50(60(90)91)33(8)10-2)70-45(78)28-64-52(82)41(26-35-16-20-37(76)21-17-35)68-58(88)48(31(5)6)71-55(85)42(27-44(63)77)67-51(81)38(62)25-34-14-18-36(75)19-15-34/h14-21,30-33,38-43,47-50,74-76H,9-13,22-29,61-62H2,1-8H3,(H2,63,77)(H,64,82)(H,65,87)(H,66,89)(H,67,81)(H,68,88)(H,69,83)(H,70,78)(H,71,85)(H,72,86)(H,73,84)(H,79,80)(H,90,91)/t32-,33-,38-,39-,40-,41-,42-,43-,47-,48-,49-,50-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWTNLHXVGSIPEM-YDSVATBTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)O)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H93N13O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1284.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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